molecular formula C16H16N4OS B061897 (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)- CAS No. 168280-54-4

(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)-

Cat. No. B061897
M. Wt: 312.4 g/mol
InChI Key: WNRRMNQOXSDVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)- is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The purpose of

Mechanism Of Action

The mechanism of action of Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)- is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various signaling pathways, such as the PI3K/Akt/mTOR pathway, and inducing apoptosis in cancer cells. In addition, Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)- has been shown to have anti-inflammatory and anti-viral properties, possibly by modulating the immune response and inhibiting viral replication.

Biochemical And Physiological Effects

Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)- has been shown to have diverse biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis. In addition, Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)- has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the immune response. Furthermore, this compound has been shown to have anti-viral properties by inhibiting viral replication and modulating the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)- in lab experiments is its diverse range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. In addition, the synthesis of this compound is relatively straightforward and can be carried out using commonly available reagents and equipment. However, one of the limitations of using Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)- in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)-. One of the main areas of research is the development of new therapeutic agents for the treatment of cancer, inflammatory, and viral diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of new synthesis methods and the optimization of existing methods may lead to the discovery of new analogs with improved biological activities. Finally, the use of Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)- in combination with other therapeutic agents may lead to the development of new combination therapies with enhanced efficacy and reduced toxicity.

Synthesis Methods

The synthesis of Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)- involves a multi-step process that requires specific reagents and conditions. One of the most commonly used methods for synthesizing this compound is the Hantzsch reaction, which involves the condensation of 2-aminobenzothiophene, aldehyde, and urea or thiourea. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or ammonium acetate, and a solvent, such as ethanol or methanol. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)- has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits anti-cancer activity by inhibiting various signaling pathways, such as the PI3K/Akt/mTOR pathway, and inducing apoptosis in cancer cells. In addition, Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)- has also been shown to have anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of various inflammatory and viral diseases.

properties

CAS RN

168280-54-4

Product Name

(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)-

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

3-amino-2-anilino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H16N4OS/c17-20-15(21)13-11-8-4-5-9-12(11)22-14(13)19-16(20)18-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,19)

InChI Key

WNRRMNQOXSDVCN-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)NC4=CC=CC=C4

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)NC4=CC=CC=C4

Other CAS RN

168280-54-4

solubility

26 [ug/mL]

synonyms

(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2 -(phenylamino)-

Origin of Product

United States

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